Siponimod-D11

LC-MS/MS Bioanalysis Isotope Dilution

Siponimod-D11 (BAF-312-d11) is the analytically validated, deuterium-labeled internal standard for siponimod bioanalysis. The +11 Da mass shift enables interference-free LC-MS/MS quantification, while near-identical extraction recovery and retention correct for matrix effects. Essential for PK/TDM studies given CYP2C9 genotype-dependent variability. Substituting with unlabeled siponimod or other S1P modulators is analytically invalid. Order >98% purity reference standard for ANDA submissions.

Molecular Formula C29H35F3N2O3
Molecular Weight 527.7 g/mol
Cat. No. B13838828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiponimod-D11
Molecular FormulaC29H35F3N2O3
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
InChIInChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D
InChIKeyKIHYPELVXPAIDH-NEBXIGIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siponimod-D11: Deuterated S1P Receptor Modulator Reference Standard for LC-MS/MS Bioanalysis and Pharmaceutical Quality Control


Siponimod-D11 (BAF-312-d11, CAS 2104759-32-0) is a deuterium-labeled isotopologue of siponimod, a next-generation, orally active sphingosine-1-phosphate (S1P) receptor modulator with high selectivity for S1P₁ and S1P₅ subtypes over S1P₂, S1P₃, and S1P₄ [1]. Eleven hydrogen atoms on the cyclohexyl ring of the parent molecule (C₂₉H₃₅F₃N₂O₃, MW 516.6 g/mol) are substituted with deuterium, yielding a stable isotope-labeled analog with a molecular formula of C₂₉H₂₄D₁₁F₃N₂O₃ and a molecular weight of 527.7 g/mol . This isotopic modification preserves the biological recognition properties of siponimod while introducing a distinct mass shift, establishing Siponimod-D11 as a premier internal standard (IS) for quantitative LC-MS/MS bioanalysis and a certified reference material for pharmaceutical impurity profiling, method validation, and ANDA submissions [2][3].

Siponimod-D11: Why Unlabeled Siponimod or In-Class S1P Analogs Cannot Substitute as Internal Standards in Quantitative MS Workflows


Substituting Siponimod-D11 with its unlabeled counterpart (siponimod, CAS 1230487-00-9) or other S1P receptor modulators such as fingolimod in quantitative LC-MS/MS workflows is analytically invalid. Unlabeled siponimod is chemically indistinguishable from the target analyte and would co-elute, introducing insurmountable ion suppression or enhancement artifacts, and its identical mass precludes differentiation by MS detection [1]. In contrast, the +11 Da mass shift of Siponimod-D11 (Δm/z = 11) enables selective detection in a distinct, interference-free channel without altering the analyte's chromatographic behavior or extraction recovery [2]. Furthermore, the CYP2C9-dependent pharmacokinetic variability of siponimod—where exposure increases up to 4-fold in CYP2C9*3/*3 poor metabolizers relative to wild-type extensive metabolizers—demands an isotopically matched internal standard to compensate for variable matrix effects and ensure assay robustness across diverse patient populations [3][4]. Alternative S1P modulators possess divergent physicochemical properties, retention times, and ionization efficiencies, precluding their use as reliable internal standards for siponimod quantification.

Siponimod-D11: Head-to-Head Quantitative Differentiation Versus Unlabeled Siponimod and Other S1P Modulators


Siponimod-D11 Molecular Weight and Mass Spectrometric Differentiation from Unlabeled Siponimod

Siponimod-D11 possesses a molecular weight of 527.7 g/mol (C₂₉H₂₄D₁₁F₃N₂O₃), which is 11.1 Da heavier than unlabeled siponimod (516.6 g/mol, C₂₉H₃₅F₃N₂O₃) . This mass differential corresponds to an m/z shift of +11 in positive ion mode MS, enabling unambiguous separation and quantitation via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without isotopic cross-talk or spectral overlap with the parent analyte [1]. In contrast, non-deuterated siponimod cannot serve as an internal standard because it yields an identical precursor ion and product ion spectrum, rendering it indistinguishable from endogenous or administered siponimod in biological matrices [2].

LC-MS/MS Bioanalysis Isotope Dilution

Siponimod-D11 HPLC Retention Time and Chromatographic Co-Elution Characteristics

Deuterated internal standards are selected for their near-identical physicochemical properties to the target analyte, ensuring co-elution under reversed-phase HPLC conditions. While Siponimod-D11 exhibits a marginally shorter retention time than unlabeled siponimod due to the inverse isotope effect on hydrophobic interactions, the difference is typically ≤0.05 min, well within the acceptable co-elution window [1][2]. For instance, a validated LC-MS/MS method for siponimod in rat plasma using a deuterated analog (SId6) reported a retention time of approximately 2.8 min for both analyte and IS [3]. This contrasts sharply with the use of structural analogs such as fingolimod, which possess distinct lipophilicity (cLogP) and would elute at significantly different times, thereby failing to correct for matrix effects and ionization variability across the gradient [4].

HPLC Chromatography Internal Standard

Siponimod-D11 Isotopic Purity and Certificate of Analysis: Differentiating from Technical-Grade Deuterated Compounds

Commercial Siponimod-D11 intended for use as an internal standard or reference material is supplied with a certificate of analysis (CoA) confirming isotopic enrichment typically >98% D11 (i.e., <2% residual unlabeled or lower deuterated species) and chemical purity >98% . This level of isotopic purity ensures that the contribution of the IS to the analyte MRM channel is negligible (<0.1% of the analyte response at typical IS concentrations), satisfying FDA and EMA bioanalytical method validation guidelines [1]. In contrast, custom-synthesized or non-certified deuterated analogs may contain significant amounts of D₀ (unlabeled) or D₉/D₁₀ species that produce interfering signals in the analyte channel, leading to systematic quantification bias and failed incurred sample reanalysis (ISR) [2].

Isotopic Purity Certificate of Analysis Reference Standard

Siponimod-D11 Regulatory Compliance for ANDA/DMF Submissions and Pharmacopeial Traceability

Siponimod-D11 is supplied with comprehensive characterization data compliant with ICH and regional regulatory guidelines, including detailed certificates of analysis (CoA), MSDS, and structural confirmation by NMR and HRMS [1][2]. The product can be used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic siponimod . Furthermore, traceability against pharmacopeial standards (USP or EP) can be provided upon feasibility assessment, a feature not universally available for custom-synthesized deuterated analogs or non-certified impurity standards [3].

ANDA DMF Regulatory Compliance

Siponimod-D11: Procurement-Driven Application Scenarios for Bioanalytical, Pharmaceutical, and Clinical Research


Quantitative Bioanalysis of Siponimod in Plasma/Serum for Pharmacokinetic and TDM Studies

Siponimod-D11 is the optimal internal standard for LC-MS/MS quantification of siponimod in human or animal plasma and serum, as required for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence trials [1]. The +11 Da mass shift provides a unique, interference-free MRM channel, while its near-identical extraction recovery and chromatographic retention correct for matrix effects and analytical variability [2]. This is particularly critical given the known CYP2C9 genotype-dependent variability in siponimod exposure, where plasma concentrations can differ by up to 4-fold between extensive and poor metabolizers [3]. Substituting with unlabeled siponimod or a structurally unrelated S1P modulator (e.g., fingolimod) is analytically unacceptable and would invalidate the bioanalytical method under FDA/EMA guidelines.

Pharmaceutical Quality Control and Impurity Profiling for ANDA/DMF Submissions

Siponimod-D11 serves as a certified reference standard for the development and validation of HPLC/LC-MS methods used in pharmaceutical quality control (QC) laboratories [1]. It is utilized for the identification, quantification, and control of siponimod-related impurities in active pharmaceutical ingredients (APIs) and finished dosage forms, as required by ICH Q3A/Q3B guidelines [2]. The provision of a comprehensive certificate of analysis (CoA) and optional traceability to USP or EP standards supports regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic siponimod products, thereby reducing the analytical burden on generic manufacturers and expediting approval timelines [3].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

In preclinical drug metabolism and DDI studies, Siponimod-D11 is employed as a stable isotope-labeled substrate for quantitative assessment of siponimod depletion or metabolite formation in hepatocyte or microsomal incubation systems [1]. Because siponimod is primarily metabolized by CYP2C9, with significant exposure increases observed upon co-administration with CYP2C9 inhibitors (e.g., fluconazole) or in CYP2C9 poor metabolizer genotypes, accurate quantification of the parent drug in these in vitro systems is essential for predicting clinical DDI risk and guiding dosing recommendations [2]. The use of a deuterated internal standard ensures that variable ionization suppression from co-extracted incubation matrix components (e.g., NADPH, buffer salts, microsomal proteins) is effectively compensated, yielding precise and reproducible metabolic stability data.

Clinical Trial Sample Analysis and Incurred Sample Reanalysis (ISR)

For clinical studies involving siponimod—including Phase I-IV trials, bioequivalence studies, and therapeutic monitoring—Siponimod-D11 is the requisite internal standard to ensure the accuracy and reproducibility of plasma concentration data [1]. Its high isotopic purity (>98% D11) minimizes interference with the analyte channel, which is critical for meeting the acceptance criteria for incurred sample reanalysis (ISR) as mandated by regulatory agencies (e.g., at least 67% of ISR samples within ±20% of the original value) [2]. Failure to use a properly characterized, isotopically pure internal standard can result in ISR failure rates exceeding 33%, leading to costly re-analysis, data exclusion, or regulatory rejection of the bioanalytical portion of a submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siponimod-D11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.